molecular formula C19H12F3N3OS B11433954 N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11433954
M. Wt: 387.4 g/mol
InChI Key: ASSCPHIKTJBECA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the fluorophenyl groups: This step involves the coupling of the imidazo[2,1-b][1,3]thiazole core with 2,4-difluorophenyl and 4-fluorophenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Carboxamide formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b][1,3]thiazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of catalysts like palladium or copper.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2,4-difluorophenyl)-6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2,4-difluorophenyl)-6-(4-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Comparison: The uniqueness of N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in the specific arrangement of fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of multiple fluorine atoms can enhance its lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H12F3N3OS

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H12F3N3OS/c1-10-17(18(26)23-15-7-6-13(21)8-14(15)22)27-19-24-16(9-25(10)19)11-2-4-12(20)5-3-11/h2-9H,1H3,(H,23,26)

InChI Key

ASSCPHIKTJBECA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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